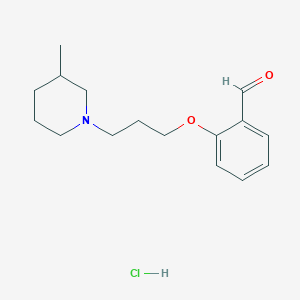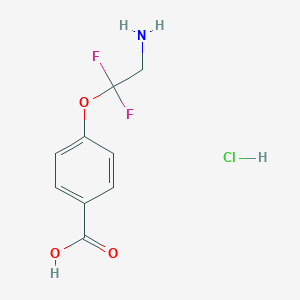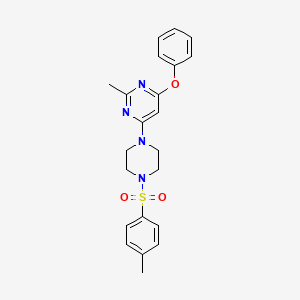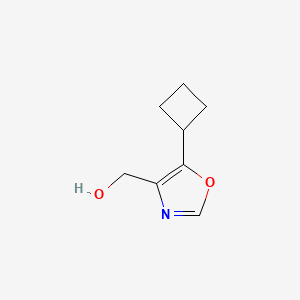
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide, also known as MOPDC, is a synthetic compound that belongs to the pyridazine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound also inhibits the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit the growth of cancer cells. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide in lab experiments is its versatility. It can be easily synthesized and modified to create derivatives with different properties. However, one of the limitations of using this compound is its relatively low potency compared to other compounds. This can make it more difficult to achieve significant results in some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide. One possible direction is to further investigate its anti-inflammatory and antioxidant properties, with the aim of developing new drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential direction is to explore its potential as a treatment for cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects or toxicity issues.
Métodos De Síntesis
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide can be synthesized through a multi-step process, starting with the reaction of o-toluidine with ethyl acetoacetate to form 1-(o-tolyl)ethanone. This compound is then reacted with hydrazine hydrate to form 4-methoxy-1-(o-tolyl)-3-hydrazino-1-butanone, which is further reacted with ethyl acetoacetate and acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide has been studied for its potential applications in the development of new drugs for various medical conditions, including cancer, diabetes, and Alzheimer's disease. It has been shown to exhibit anti-inflammatory, antioxidant, and antiproliferative properties, making it a promising candidate for further research.
Propiedades
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-6-oxo-N-(2-phenylethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-8-6-7-11-17(15)24-19(25)14-18(27-2)20(23-24)21(26)22-13-12-16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOFCYPBGPFQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)


![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)





![6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B3006944.png)

![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)
![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)

